1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

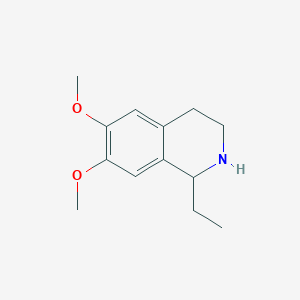

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-6,7-DMTIQ) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by an ethyl group at the 1-position and methoxy substituents at the 6- and 7-positions.

Properties

IUPAC Name |

1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,11,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZZOBOIXZUSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions . Another approach is the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is an isoquinoline derivative with a variety of applications in scientific research. The presence of an ethyl group at the 1-position makes it unique compared to other similar compounds, influencing its chemical and biological activities.

Scientific Research Applications

This compound hydrochloride has garnered interest in chemistry, biology, medicine, and industry.

Chemistry It serves as a starting material in synthesizing more complex isoquinolines and quinolizidines.

Biology It has been studied for its effects on platelet aggregation and its ability to inhibit alpha-adrenoceptors.

Medicine It is explored for its potential to inhibit HIV-1 reverse transcriptase.

Industry It is used in synthesizing pharmaceuticals and fine chemicals.

This compound hydrochloride (ETHIQ) is distinguished by its ethyl substitution at the 1-position, influencing its biological activity and potential pharmacological applications.

ETHIQ exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of HIV-1 Reverse Transcriptase ETHIQ has been explored as a potential inhibitor of HIV-1 reverse transcriptase, crucial for viral replication, by binding to the enzyme's active site, thus preventing its function and inhibiting viral proliferation.

- Effects on Platelet Aggregation Studies suggest that ETHIQ can modulate platelet aggregation through interactions with alpha-adrenoceptors, indicating potential applications in cardiovascular health.

- Cardiovascular Effects Research has shown that ETHIQ influences cardiomyocyte Na+/Ca2+ exchange under both normoxic and hypoxic conditions, which may have implications for cardiac health and disease management.

- Neuropharmacological Effects ETHIQ and related tetrahydroisoquinoline derivatives have been studied for their neuropharmacological properties, exhibiting a range of activities, including anticonvulsant and anti-inflammatory effects, suggesting potential therapeutic use in neurological disorders.

- Antiviral Properties The compound's ability to inhibit HIV-1 reverse transcriptase positions it as a candidate for antiviral therapy through competitive inhibition at the enzyme's active site.

Comparison with Related Compounds

This compound shares structural similarities with other tetrahydroisoquinoline derivatives but is distinguished by its ethyl substitution:

- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: This compound lacks the ethyl group and has a different pharmacological profile compared to ETHIQ.

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This analog exhibits varying activity but lacks the specific effects attributed to ETHIQ due to structural differences.

Chemical Reactions

This compound hydrochloride can undergo several chemical reactions:

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

- Potassium permanganate can be used in acidic or basic conditions.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically involved.

- Lithium aluminum hydride can be used in anhydrous ether.

- Substitution: Substitution can occur at different positions on the isoquinoline ring using halogenating agents or nucleophiles.

- Halogenating agents like bromine or chlorine can be used with a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Local Anesthetic Activity

1-Aryl-6,7-DMTIQ derivatives exhibit potent local anesthetic effects. For example:

| Compound | Anesthetic Duration (vs. Lidocaine) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| 1-Phenyl-6,7-DMTIQ (3a) | 2× longer | 280 |

| 1-(3′-Bromo-4′-hydroxy) (3e) | 1.5× longer | 3,850 |

The ethyl analog’s activity is unreported, but alkyl substituents generally reduce toxicity compared to aryl groups. For instance, 3e’s bromo-hydroxyphenyl group lowers toxicity 13.75-fold versus 3a .

Cardiovascular Effects

1-Aryl-6,7-DMTIQ derivatives demonstrate positive inotropic effects (PIE) and vasorelaxation. A conjugate with dihydroquercetin (DHQ-11) showed enhanced activity:

| Compound | EC₅₀ (PIE, μM) | IC₅₀ (Vasorelaxation, μM) |

|---|---|---|

| 1-Aryl-6,7-DMTIQ | 14.6 ± 3.5 | 41.6 |

| DHQ-11 conjugate | 9.7 ± 4.3 | 23.7 |

The ethyl group’s impact on these activities remains unstudied, but steric effects from alkyl chains may alter receptor binding.

Anticonvulsant and Antimicrobial Activity

- Anticonvulsant : 1-Aryl derivatives (e.g., 2-acetyl-1-(4′-methylphenyl)-6,7-DMTIQ) suppress seizures in DBA/2 mice via undefined SAR .

- Antimicrobial : 1-Aryl-6,7-DMTIQ derivatives (MIC: 3.5–20 μg/mL) show efficacy against Staphylococcus aureus and Escherichia coli .

Toxicity and Structure–Toxicity Relationship (STR)

Acute toxicity varies significantly with substituents:

- 1-Phenyl-6,7-DMTIQ (3a) : High toxicity (LD₅₀ = 280 mg/kg) .

- 1-(3′-Amino-phenyl)-6,7-DMTIQ: Reduced hepatotoxicity predicted in silico .

Ethyl groups may further mitigate toxicity by avoiding aromatic metabolic pathways (e.g., cytochrome P450 oxidation).

Crystallography and Stability

Crystal structures of 1-substituted THIQs (e.g., BIMCEG, BIMCIK) reveal that methoxy groups stabilize planar conformations, while alkyl substituents like ethyl may introduce torsional strain . N-Halo derivatives (e.g., 2-chloro-6,7-DMTIQ) exhibit stability as crystalline solids, whereas non-crystalline analogs degrade rapidly .

Biological Activity

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (ETIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C13H19NO2

- Molecular Weight: 221.3 g/mol

- CAS Number: 878790-03-5

The synthesis of ETIQ typically involves multi-step reactions starting from 2-amino-4-methoxybenzoic acid and acetic acid in tetrahydrofuran. The introduction of the ethyl group and formation of the tetrahydroisoquinoline ring are critical steps in this synthetic pathway .

ETIQ exhibits various biological activities through several mechanisms:

-

Inhibition of Enzymes:

- ETIQ has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase. The compound binds to the enzyme's active site, preventing its normal function.

-

Effects on Platelet Aggregation:

- Research indicates that ETIQ may influence platelet aggregation and inhibit alpha-adrenoceptors, suggesting potential applications in cardiovascular health.

- Neuroprotective Effects:

Comparative Biological Activity

To better understand ETIQ's biological profile, a comparison with similar compounds is useful:

Case Studies and Research Findings

Several studies have highlighted the biological activity of ETIQ and its derivatives:

- Neuroprotective Study:

-

HIV Inhibition:

- In vitro studies demonstrated that ETIQ effectively inhibits HIV-1 reverse transcriptase, showcasing its potential as an antiviral agent.

-

Platelet Aggregation Studies:

- Investigations into the effects on platelet aggregation revealed that ETIQ could modulate this process, indicating possible cardiovascular benefits.

Q & A

Q. How to design in vivo studies evaluating neuropharmacological activity while minimizing toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.